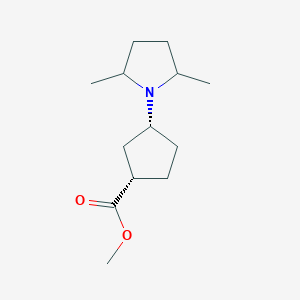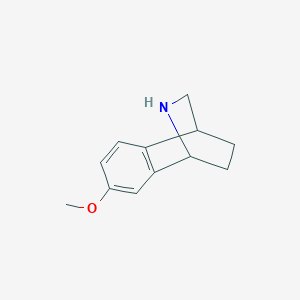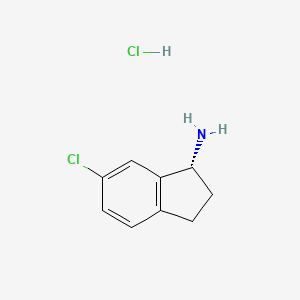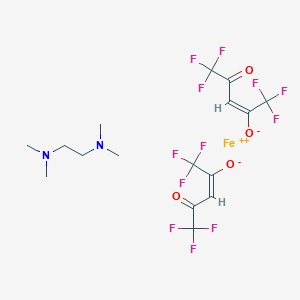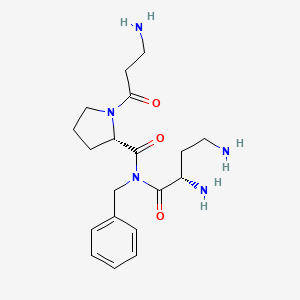
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyrrolidine ring, multiple amine groups, and a benzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: This step may involve the use of reagents such as aminopropanoic acid derivatives under specific conditions.
Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Incorporation of the Diaminobutanoyl Group: This step may involve the use of diaminobutanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: Reduction of the amide bond to form amines.
Substitution: Nucleophilic substitution reactions involving the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism of action of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide: can be compared with other amide-containing compounds with similar structural features.
N-Benzylpyrrolidine derivatives: These compounds share the pyrrolidine and benzyl groups.
Diaminobutanoyl derivatives: These compounds share the diaminobutanoyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C19H29N5O3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
(2S)-1-(3-aminopropanoyl)-N-benzyl-N-[(2S)-2,4-diaminobutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3/c20-10-8-15(22)18(26)24(13-14-5-2-1-3-6-14)19(27)16-7-4-12-23(16)17(25)9-11-21/h1-3,5-6,15-16H,4,7-13,20-22H2/t15-,16-/m0/s1 |
InChI 键 |
BGAOAGATWYTUAK-HOTGVXAUSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)[C@H](CCN)N |
规范 SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)C(CCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


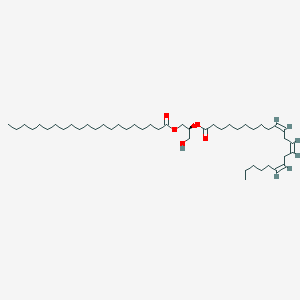
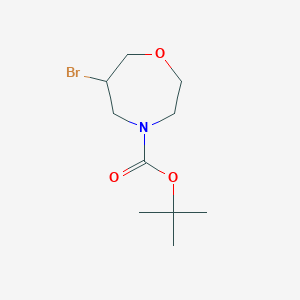
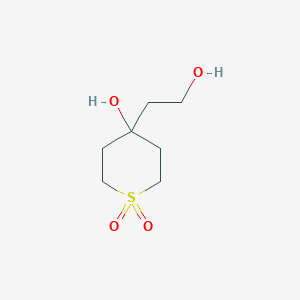

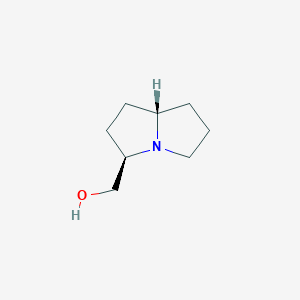
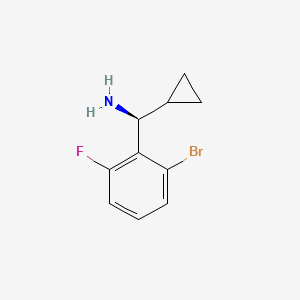
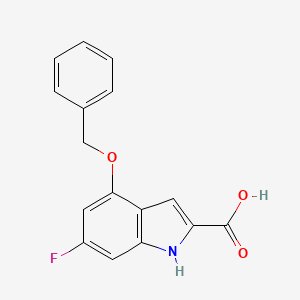
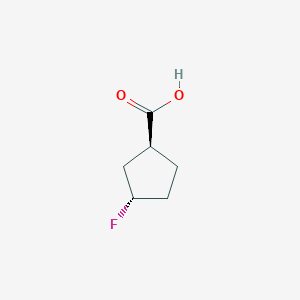
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
